molecular formula C18H19Cl3N2O2S B12190309 1-(3,4-Dimethylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine

1-(3,4-Dimethylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine

Cat. No.: B12190309
M. Wt: 433.8 g/mol
InChI Key: BLLSNKUBSGRVRR-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine typically involves the reaction of 3,4-dimethylphenylamine with 2,4,5-trichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or hydrocarbons.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Used in the production of specialty chemicals or as a component in formulations.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethylphenyl)piperazine: Lacks the sulfonyl group and may have different biological activities.

    4-(2,4,5-Trichlorobenzenesulfonyl)piperazine: Lacks the dimethylphenyl group and may have different chemical properties.

Uniqueness

1-(3,4-Dimethylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine is unique due to the presence of both the dimethylphenyl and trichlorobenzenesulfonyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C18H19Cl3N2O2S

Molecular Weight

433.8 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-4-(2,4,5-trichlorophenyl)sulfonylpiperazine

InChI

InChI=1S/C18H19Cl3N2O2S/c1-12-3-4-14(9-13(12)2)22-5-7-23(8-6-22)26(24,25)18-11-16(20)15(19)10-17(18)21/h3-4,9-11H,5-8H2,1-2H3

InChI Key

BLLSNKUBSGRVRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)C

Origin of Product

United States

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